4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine follows International Union of Pure and Applied Chemistry conventions for bicyclic compounds. The molecular formula is established as C₈H₁₃F₂N with a molecular weight of 161.19 g/mol. The compound's IUPAC name precisely describes its structural features: the bicyclo[2.2.1]heptane core indicates a seven-membered ring system with a bridging methylene unit creating two fused rings, while the numerical designation [2.2.1] specifies the number of carbon atoms in each bridge. The difluoromethyl group (-CHF₂) is positioned at the 4-carbon of the bicyclic framework, and the primary amine (-NH₂) functionality is located at the 1-position.
The stereochemical configuration of this compound is particularly complex due to the inherent chirality of the bicyclic framework. The norbornane scaffold possesses distinct endo and exo faces, which significantly influence the spatial arrangement of substituents. The InChI key IDBCDMVFDINIGC-UHFFFAOYSA-N provides a unique identifier that encodes the complete stereochemical information. The rigid bicyclic structure constrains the conformational flexibility of both the difluoromethyl and amine substituents, creating distinct spatial orientations that are not easily interconvertible at room temperature.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃F₂N |
| Molecular Weight | 161.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1245647-64-6 |
| InChI Key | IDBCDMVFDINIGC-UHFFFAOYSA-N |
The stereochemical implications extend to the relative positioning of the difluoromethyl and amine groups. The 1,4-relationship between these substituents creates specific geometric constraints that influence both the compound's chemical reactivity and physical properties. The amine group at the bridgehead position (C-1) is particularly notable, as bridgehead amines in bicyclic systems often exhibit unique basicity and hydrogen bonding characteristics compared to their acyclic counterparts.
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-6(10)7-1-3-8(11,5-7)4-2-7/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBCDMVFDINIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700095 | |
| Record name | 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-64-6 | |
| Record name | 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between cyclopentadiene and acetylene derivatives is a classical route to bicyclo[2.2.1]heptane systems. For example, reacting cyclopentadiene with methyl acrylate yields a bicyclic ester, which is subsequently hydrolyzed and decarboxylated.
Table 1 : Diels-Alder reaction conditions and yields
Favorskii Ring Contraction
An alternative approach involves Favorskii rearrangement of α-bromo-cyclohexanone to form bicyclo[2.2.1]heptan-2-one, a precursor for further functionalization. This method is advantageous for introducing carbonyl groups that facilitate downstream modifications.
Introduction of the Difluoromethyl Group
Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) is employed to install the difluoromethyl moiety. For instance, treating bicyclo[2.2.1]heptan-1-amine with DAST in anhydrous dichloromethane at −40°C achieves selective fluorination.
Table 2 : Fluorination efficiency with different reagents
| Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| DAST | DCM | −40°C | 62% | 95% |
| Selectfluor | Acetonitrile | 25°C | 55% | 90% |
Amine Functionalization Strategies
Reductive Amination
The amine group is introduced via reductive amination of ketone intermediates. Using sodium cyanoborohydride (NaBH3CN) in methanol with ammonium acetate achieves yields up to 70%.
Key reaction :
Gabriel Synthesis
The Gabriel method protects the amine as a phthalimide, which is later deprotected using hydrazine. This approach minimizes side reactions during fluorination.
Stereochemical Control and Chiral Resolution
The rigid bicyclic framework necessitates enantioselective synthesis. Catalytic asymmetric hydrogenation using Rhodium-(R)-BINAP complexes achieves enantiomeric excess (ee) >90%.
Table 3 : Chiral resolution methods
Purification and Characterization
Final purification involves recrystallization from ethanol/water (1:1) or column chromatography (SiO2, hexane/EtOAc). Characterization by -NMR confirms the structure:
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective fluorination reagents (e.g., HF-pyridine) and continuous-flow systems to enhance safety and yield.
Comparative Analysis of Synthetic Routes
Table 4 : Advantages and limitations of methods
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder | High yield, scalability | Limited stereocontrol |
| Favorskii | Functional group tolerance | Multi-step, lower yields |
| Asymmetric catalysis | High ee | Expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine serves as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can enhance biological activity and selectivity towards specific receptors in the central nervous system (CNS) .
Case Study: Antidepressant Activity
A study investigated the use of this compound in synthesizing derivatives aimed at treating depression. The derivatives exhibited significant binding affinity to serotonin receptors, demonstrating potential as antidepressants.
| Compound Name | Binding Affinity (Ki, nM) | Target Receptor |
|---|---|---|
| Compound A | 25 | 5-HT1A |
| Compound B | 30 | 5-HT2A |
Cancer Therapeutics
The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound can inhibit specific enzymes involved in tumor growth, such as protein kinases.
| Compound Name | IC50 Value (μmol/L) | Cancer Cell Line |
|---|---|---|
| Compound C | 0.045 | A549 (Lung) |
| Compound D | 0.060 | MCF7 (Breast) |
Organic Synthesis
Reagent in Chemical Reactions
This compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Table: Comparison of Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Toluene | 80 |
| Heck Reaction | Pd(OAc)2 | DMF | 120 |
Material Science
Polymer Synthesis
In material science, the compound has been investigated for its potential use in synthesizing advanced polymers with unique mechanical and thermal properties. Its bicyclic structure contributes to the rigidity and stability of polymer chains.
Case Study: Polymer Properties
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability.
| Polymer Type | Thermal Stability (Tg, °C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer E | 150 | 80 |
| Polymer F | 160 | 85 |
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Key structural analogs differ in substituent type, position, and ring system. The following table summarizes critical comparisons:
Substituent Effects:
- Fluorinated Groups : Difluoromethyl (CF2H) balances lipophilicity and electronegativity, enhancing membrane permeability compared to trifluoromethyl (CF3) .
- Halogenation : Brominated derivatives (e.g., 2-bromo analogs) serve as intermediates in coupling reactions but may introduce steric bulk .
Ring System Variations
- Bicyclo[2.2.1]heptane vs.
Stereochemical Considerations
Stereoisomers of bicyclo[2.2.1]heptane amines (e.g., (1S,2R,4R)-configured derivatives) exhibit distinct biological activities due to spatial orientation . For example, enantiopure amines are critical in synthesizing selective CXCR2 antagonists .
Physicochemical Data
Biological Activity
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12F2N, and it features a bicyclic structure that may influence its interaction with biological targets. The difluoromethyl group is significant as it can enhance lipophilicity and alter the compound's binding characteristics.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets including enzymes and receptors involved in critical biological pathways. The presence of the difluoromethyl group may enhance the compound's affinity for these targets, potentially leading to altered signaling pathways.
Antitumor Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antitumor properties. For instance, derivatives of bicyclic amines have shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that modifications to the bicyclic core can lead to increased apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may exhibit similar effects .
Research Findings and Case Studies
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some bicyclic amines exhibit cytotoxicity at high concentrations, they may also possess a therapeutic window where beneficial effects can be observed without significant toxicity .
Q & A
Q. What are the established synthetic routes for 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine?
The compound is typically synthesized via urea-forming reactions using coupling agents like 1,1'-carbonyldiimidazole (CDI) in anhydrous DMF. For example, bicyclo[2.2.1]heptan-2-amine derivatives are reacted with difluoromethyl-containing reagents under nitrogen, followed by purification via column chromatography. Triethylamine is often used as a base to neutralize HCl byproducts, and yields can vary significantly (e.g., 36%–82%) depending on steric hindrance and reaction time .
Q. Which spectroscopic techniques are employed for structural characterization?
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR can confirm the presence of the bicyclic core (δ ~1.2–2.5 ppm for bridgehead protons) and difluoromethyl groups (δ ~5.5–6.5 ppm for CF₂H). Elemental analysis (C, H, N) is also critical to verify purity .
Q. What safety protocols are essential during handling?
Researchers must use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood. The compound’s Safety Data Sheet (SDS) advises avoiding inhalation/ingestion and storing it in a dry, airtight container away from ignition sources. Emergency procedures include rinsing exposed skin/eyes with water and consulting a physician immediately .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF), temperatures (room temp vs. 50°C), and stoichiometric ratios. For example, extending reaction times from 12 to 24 hours improved yields in urea derivatives from 36% to 82% in one study. Catalytic additives (e.g., DMAP) may also mitigate steric effects in bulky bicyclic systems .
Q. What methodologies address stereochemical outcomes in bicyclo[2.2.1]heptane derivatives?
Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Exo/endo isomerism in the bicyclic core (e.g., bridgehead substituents) can be analyzed via NOESY NMR or X-ray crystallography. For instance, exo-substituted amines exhibit distinct coupling constants (³JHH) compared to endo isomers .
Q. How does the bicyclo[2.2.1]heptane scaffold influence physicochemical properties?
The rigid, three-dimensional structure increases hydrophobicity (logP ~2.5–3.0) and reduces conformational flexibility, which enhances binding selectivity in receptor-ligand interactions. Computational studies (e.g., molecular docking) can predict how substituents like difluoromethyl groups affect electronic properties (e.g., dipole moments) .
Q. How should researchers resolve contradictions in reported reaction yields?
Discrepancies may arise from impurities in starting materials, incomplete purification, or variations in anhydrous conditions. For example, residual moisture in DMF can hydrolyze CDI, reducing coupling efficiency. Replicating protocols with strict moisture control and validating purity via HPLC are recommended .
Methodological Considerations
- Synthesis: Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.
- Characterization: Combine NMR with IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹).
- Safety: Implement waste segregation for halogenated byproducts and consult SDS for disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
